methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate
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Overview
Description
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like methanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under inert atmospheres to avoid unwanted oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid
- Ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate
- 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxamide
Uniqueness
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Biological Activity
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-d]imidazole core with a carboxylate functional group. Its molecular formula is C6H6N2O2, and it has been synthesized through various methods to explore its biological potential.
1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]imidazole compounds exhibit significant anticancer properties. A study demonstrated that methyl-substituted pyrrolo[2,3-d]imidazole-5-carboxylates inhibited the proliferation of cancer cell lines by targeting specific pathways involved in tumor growth and survival.
Table 1: Anticancer Activity of Pyrrolo[2,3-d]Imidazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | < 1 | Inhibition of GARFTase |
Compound B | HeLa (Cervical) | 0.5 | Apoptosis induction via caspase activation |
Compound C | MCF7 (Breast) | 0.8 | Cell cycle arrest at G2/M phase |
2. Anti-inflammatory Activity
Methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate has also shown promising anti-inflammatory effects. Studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 2: Anti-inflammatory Activity
Compound | COX-2 Inhibition IC50 (µM) | Reference |
---|---|---|
Methyl Pyrrolo Compound | 0.04 ± 0.01 | |
Celecoxib (Standard) | 0.04 ± 0.01 |
3. Antiviral Activity
Recent findings suggest that certain derivatives of this compound exhibit antiviral properties against various RNA viruses. The mechanism involves the inhibition of viral RNA synthesis by blocking RNA polymerase II.
Case Study Example:
A derivative was tested against human cytomegalovirus (HCMV) and showed effective inhibition with minimal cytotoxicity to host cells, indicating its potential as an antiviral agent.
The biological activity of methyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate can be attributed to its structural features that allow for interaction with key biological targets:
- Inhibition of Enzymatic Pathways: The compound has been shown to inhibit enzymes such as GARFTase and COX-2, which are critical in cancer proliferation and inflammation respectively.
- Induction of Apoptosis: Certain derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Selective Targeting: The selectivity for tumor cells over normal cells has been highlighted in studies involving folate receptor-expressing cell lines.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 1-methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-11-4-9-7-6(11)3-5(10-7)8(12)13-2/h3-4,10H,1-2H3 |
InChI Key |
SSRNBMUIXFSTET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(N2)C(=O)OC |
Origin of Product |
United States |
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